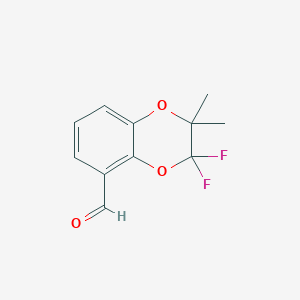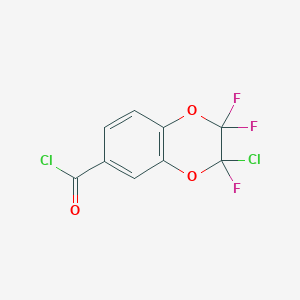![molecular formula C15H6Cl4F6 B6311452 Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98% CAS No. 2088942-29-2](/img/structure/B6311452.png)
Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98% (abbreviated as BCDM-98%) is a highly volatile, colorless liquid with a strong, sweet odor. It is a fluorinated organochlorine compound that is used in various scientific and industrial applications. It has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry, and is a common solvent for various chemical reactions.
Wissenschaftliche Forschungsanwendungen
BCDM-98% is used in a variety of scientific research applications. It is used as a solvent for organic reactions, as a reagent for the synthesis of various organic compounds, and as a catalyst for various biochemical reactions. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, it is used in the synthesis of biodegradable polymers and biocompatible polymers for medical applications.
Wirkmechanismus
BCDM-98% is a highly volatile compound that is capable of rapidly penetrating the skin, mucous membranes, and other tissues. It is rapidly metabolized in the body and is rapidly excreted in the urine and feces. The mechanism of action of BCDM-98% is not yet fully understood, but it appears to act as an inhibitor of certain enzymes and is thought to interfere with certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCDM-98% are not yet fully understood. However, it has been shown to have some effects on the central nervous system, including sedation, muscle relaxation, and decreased respiration. It has also been shown to have some effects on the cardiovascular system, including decreased heart rate and blood pressure. Additionally, it has been shown to have some effects on the gastrointestinal system, including decreased motility and increased gastric acid secretion.
Vorteile Und Einschränkungen Für Laborexperimente
BCDM-98% has several advantages for laboratory experiments. It is a highly volatile compound that is capable of rapidly penetrating the skin and other tissues. It is also a non-toxic and non-irritant compound, making it safe to use in laboratory experiments. Furthermore, it is a relatively inexpensive compound that is widely available. However, BCDM-98% does have some limitations for laboratory experiments. It is a highly flammable compound and should be handled with caution. Additionally, it is a highly volatile compound and should be used in a well-ventilated area.
Zukünftige Richtungen
BCDM-98% has a wide range of potential future applications. It is a highly volatile compound that has the potential to be used as a delivery system for drugs and other compounds. Additionally, it has the potential to be used as a solvent for various chemical reactions and as a reagent for the synthesis of various organic compounds. It also has the potential to be used in the synthesis of biodegradable polymers and biocompatible polymers for medical applications. Finally, it has the potential to be used as a catalyst for various biochemical reactions.
Synthesemethoden
BCDM-98% is produced by a two-step process. The first step involves the reaction of trichloromethane (chloroform) with trifluoromethanesulfonic acid (triflic acid) in a solvent medium. This reaction results in the formation of 2-chloro-5-trifluoromethylphenol (CTFP). The second step involves the reaction of CTFP with dichloromethane (DCM) in the presence of a base, such as sodium hydroxide, to form BCDM-98%. This synthesis method has been used to produce BCDM-98% in a laboratory setting.
Eigenschaften
IUPAC Name |
1-chloro-2-[dichloro-[2-chloro-5-(trifluoromethyl)phenyl]methyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl4F6/c16-11-3-1-7(14(20,21)22)5-9(11)13(18,19)10-6-8(15(23,24)25)2-4-12(10)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXUBXSPDUGAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(C2=C(C=CC(=C2)C(F)(F)F)Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl4F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[(2-Chloro-5-trifluoromethyl)phenyl]dichloromethane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)


![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)





![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)

![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)

